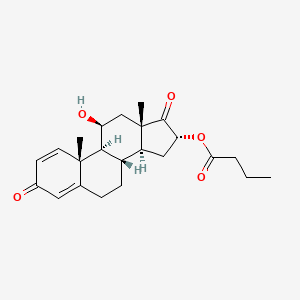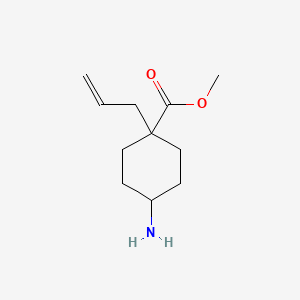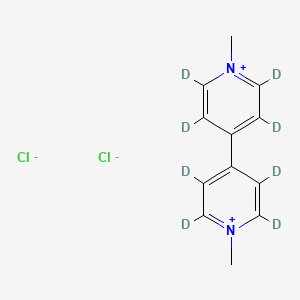
(R)-Metoprolol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Metoprolol-d7 is a deuterated form of the beta-blocker metoprolol, specifically the ®-enantiomer. Deuterium is a stable isotope of hydrogen, and its incorporation into the metoprolol molecule results in a compound with similar pharmacological properties but potentially altered pharmacokinetics. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of metoprolol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Metoprolol-d7 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of metoprolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of ®-Metoprolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions: ®-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced metabolites.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of metoprolol, which are useful for studying the drug’s metabolism and pharmacokinetics.
Aplicaciones Científicas De Investigación
®-Metoprolol-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of metoprolol in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of metoprolol.
Drug Interaction Studies: Used to investigate potential interactions between metoprolol and other drugs.
Isotope Labeling: Serves as an internal standard in mass spectrometry for accurate quantification of metoprolol and its metabolites.
Mecanismo De Acción
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets involved include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of catecholamines like adrenaline and noradrenaline.
Signal Transduction Pathways: Inhibition of these receptors leads to reduced activation of adenylate cyclase and decreased cyclic AMP levels, resulting in decreased cardiac contractility and heart rate.
Comparación Con Compuestos Similares
Metoprolol: The non-deuterated form of ®-Metoprolol-d7.
Atenolol: Another beta-blocker with similar pharmacological properties.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: ®-Metoprolol-d7 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, making it a valuable tool for research. The deuterium atoms can provide insights into the metabolic stability and pathways of metoprolol, which are not possible with the non-deuterated form.
Propiedades
Número CAS |
1292907-84-6 |
|---|---|
Fórmula molecular |
C15H25NO3 |
Peso molecular |
274.412 |
Nombre IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
Clave InChI |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Sinónimos |
(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(+)-Metoprolol-d7; (R)-(+)-Metoprolol-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)


